molecular formula C16H14N4O2S B11689664 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide

5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide

Cat. No.: B11689664
M. Wt: 326.4 g/mol
InChI Key: LWARNDPCEZNVSE-LICLKQGHSA-N
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Description

5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a thiophen-2-ylmethylene-hydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiophen-2-ylmethylene-hydrazide Moiety: This step involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the hydrazone, which is then coupled with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole and thiophene derivatives.

Scientific Research Applications

5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole core structure but differ in the substituents attached to the ring.

    Thiophene-2-carbaldehyde hydrazones: These compounds have a similar hydrazone moiety but lack the pyrazole ring.

Uniqueness

5-(2-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and thiophen-2-ylmethylene-hydrazide groups in conjunction with the pyrazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2S/c1-22-15-7-3-2-6-12(15)13-9-14(19-18-13)16(21)20-17-10-11-5-4-8-23-11/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

LWARNDPCEZNVSE-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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